molecular formula C18H12ClN3O2S B2643968 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 865543-72-2

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2643968
CAS No.: 865543-72-2
M. Wt: 369.82
InChI Key: NRQONIANFYHXPO-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of a chlorothiophene ring, an oxadiazole ring, and a naphthalene moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Formation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole: The carboxylic acid is then converted to its corresponding hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.

    Coupling with naphthalene derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, such as naphthalene-1-yl acetic acid, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorothiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the chlorothiophene ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorothiophene or naphthalene rings.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It may be investigated for its interactions with biological macromolecules and potential bioactivity.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as antimicrobial or anticancer activity.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide: This compound shares the oxadiazole and chlorothiophene moieties but differs in the aromatic substituent.

    N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide: Similar structure with a different acyl group.

Uniqueness

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-15-9-8-14(25-15)17-21-22-18(24-17)20-16(23)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQONIANFYHXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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